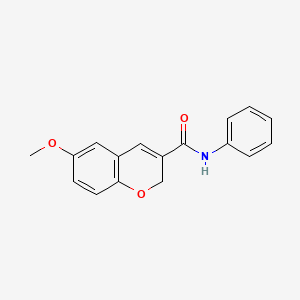

6-methoxy-N-phenyl-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

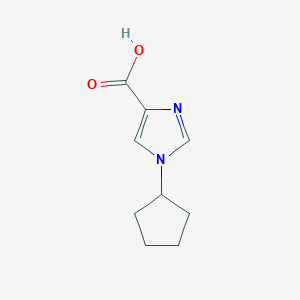

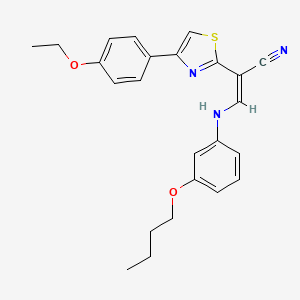

6-methoxy-N-phenyl-2H-chromene-3-carboxamide is a coumarin derivative with a phenylamide substituent at position 3 of the coumarin ring . It is one of the many coumarin derivatives that have been synthesized and structurally characterized .

Synthesis Analysis

The synthesis of coumarin derivatives, including 6-methoxy-N-phenyl-2H-chromene-3-carboxamide, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The molecules of 6-methoxy-N-phenyl-2H-chromene-3-carboxamide display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions, as confirmed by Hirshfeld surface analyses .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

6-methoxy-N-phenyl-2H-chromene-3-carboxamide belongs to the chemical class of chromenes, which are of significant interest in synthetic chemistry due to their presence in natural products and pharmacologically active compounds. Mazimba (2016) provides a comprehensive review of synthetic protocols for 6H-benzo[c]chromen-6-ones, highlighting their pharmacological importance and the need for efficient synthetic routes due to limited natural availability. The review discusses various synthetic strategies, including Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), and metal or base-catalyzed cyclizations, emphasizing the role of chromenes as key intermediates in synthesizing biologically active compounds (Mazimba, 2016).

Pharmacological Research

The search for anticancer drugs with high tumor specificity and reduced toxicity to normal cells has led to the investigation of various chromene derivatives. Sugita et al. (2017) studied the tumor specificity and keratinocyte toxicity of several synthesized compounds, identifying two chromene derivatives with promising anticancer profiles. Their work highlights the potential of chromene derivatives in developing new anticancer drugs with minimized side effects (Sugita et al., 2017).

Material Science and Environmental Applications

In material science, chromene derivatives have been explored for their potential applications in polymer degradation and environmental remediation. Mitova et al. (2013) reviewed the use of phosphonic and phosphoric acid esters in the degradation of polymers, such as polyurethanes, polycarbonates, and polyamides, indicating the versatility of chromene structures in facilitating cleaner production processes and enhancing the degradation of synthetic polymers (Mitova et al., 2013).

Propiedades

IUPAC Name |

6-methoxy-N-phenyl-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-15-7-8-16-12(10-15)9-13(11-21-16)17(19)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWBBDFMHPEFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-phenyl-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2554029.png)

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)